Nbg-dtc

Description

Properties

CAS No. |

102996-80-5 |

|---|---|

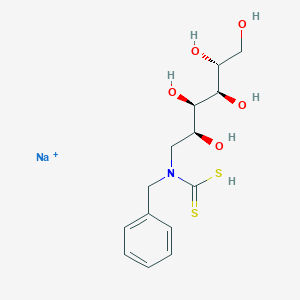

Molecular Formula |

C14H21NNaO5S2+ |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

sodium;benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |

InChI |

InChI=1S/C14H21NO5S2.Na/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9;/h1-5,10-13,16-20H,6-8H2,(H,21,22);/q;+1/t10-,11+,12+,13+;/m0./s1 |

InChI Key |

BKOVQKBWCURYNR-VXERAZRLSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |

Related CAS |

110771-92-1 (Parent) |

Synonyms |

enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |

Origin of Product |

United States |

Synthesis and Structural Characterization of Nbg Dtc and Its Analogues

Synthetic Methodologies for NBG-DTC

The preparation of this compound, like other dithiocarbamates, can follow established conventional routes or leverage more modern, efficient approaches.

Conventional synthesis of dithiocarbamates typically involves a two-step procedure or a one-pot, three-component reaction. tandfonline.com The fundamental reaction entails the interaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). tandfonline.commdpi.comf1000research.comwisdomlib.org This process initially forms alkali dithiocarbamate (B8719985) salts, which then react with an electrophilic organic substrate. tandfonline.com For this compound, this would involve the reaction of N-benzyl-D-glucamine (a secondary amine) with carbon disulfide and a base. The conventional methods can sometimes be challenging and necessitate additional precautions. tandfonline.com

Recent advancements in dithiocarbamate synthesis have focused on developing more efficient, environmentally friendly, and operationally simpler methods. These modernized approaches often employ one-pot, multicomponent reactions (MCRs) that can be catalyst-free, solvent-free, or water-mediated. tandfonline.comtandfonline.comresearchgate.netorganic-chemistry.org Such methods offer benefits like high atom economy and high productivity. tandfonline.com

Examples of modernized syntheses include:

Water-mediated reactions : Amines, CS₂, and various alkyl vinyl ethers or cyclic vinyl ethers can react in water under catalyst-free or base-free conditions to yield S-alkyl ether dithiocarbamates. tandfonline.com

Solvent-free conditions : One-pot Michael-type addition reactions of activated alkenes with alkyl/aryl amines and carbon disulfide can be carried out under solvent-free conditions in the presence of a basic silica-supported catalyst. tandfonline.com

Metal-free and catalyst-free conditions : Eco-friendly multicomponent methods have been developed for preparing (Z)-S-vinyl dithiocarbamates by reacting CS₂ and secondary amines with alkynes or propargyl ethers at elevated temperatures. tandfonline.com Similarly, S-aryl dithiocarbamates can be synthesized under visible light without transition-metal catalysts or ligands. organic-chemistry.org

Thiuram reagents : The direct synthesis of S-functionalized dithiocarbamates can utilize thiuram reagents, such as tetraalkylthiuram disulfides and monosulfides, which are noted for their low toxicity, commercial availability, and stability. tandfonline.com

These innovative approaches aim to circumvent the use of toxic, foul-smelling, or expensive reagents, as well as tedious procedures and long reaction times associated with traditional methods. researchgate.net

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of this compound derivatives and structural analogues is crucial for exploring structure-activity relationships and tailoring properties for specific applications.

Rational design in chemical synthesis involves understanding the relationship between a molecule's structure and its properties or performance. nih.govetdci.orgresearchgate.net For dithiocarbamates, this approach allows for fine-tuning properties by modifying the organic substituents attached to the nitrogen atom, thereby altering the electronic and steric characteristics of the ligand. etdci.org For instance, research has shown that increasing the molecular weight of dithiocarbamates by incorporating bulky, polar, but nonionic substituents can lead to compounds with superior efficacy in mobilizing intracellular cadmium. nih.gov This systematic approach guides the creation of new compounds with desired attributes.

The D-glucamine moiety provides a hydrophilic backbone for dithiocarbamate derivatives. Comparative synthesis studies have focused on varying the N-alkyl or N-aryl substituents to assess their impact on properties. For example, N-(n-propyl)-, N-(n-butyl)-, and N-(n-amyl)-N-dithiocarboxy-D-glucamine analogs have been synthesized. nih.gov The general synthetic route for these N-alkyl-N-dithiocarboxy-D-glucamine analogs involves:

Addition of an n-alkylamine to glucose. nih.gov

High-pressure catalytic reduction of the resulting glucosamine (B1671600) to the corresponding glucamine. nih.gov

Reaction of the resultant secondary amine with carbon disulfide to form the dithiocarboxy derivative. nih.gov

N-Benzyl-D-glucamine dithiocarbamate (this compound or BGD) has been a key compound for comparison. Studies have evaluated the efficacy of this compound alongside other D-glucamine-based dithiocarbamates, such N-(4-methoxybenzyl)-D-glucamine dithiocarbamate (MeOBGD) and N-(4-hydroxymethylbenzyl)-D-glucamine dithiocarbamate (HBGD), particularly in the context of metal decorporation. nih.gov Novel dithiocarbamates incorporating amino acids as the source of amine groups, while retaining the glucamine moiety, have also been prepared, replacing the benzylamine (B48309) part with an amino acid-derived group. acs.org

Advanced Spectroscopic and Analytical Techniques for this compound Characterization

The precise characterization of this compound and its analogues is critical for confirming their structure, purity, and properties. A range of advanced spectroscopic and analytical techniques are routinely employed:

Elemental Analysis : Used to determine the elemental composition (e.g., carbon, hydrogen, nitrogen, sulfur) of the compound, providing empirical formula validation. nih.govuokerbala.edu.iqaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to record electronic spectra, typically in the 200–800 nm range. nih.gov Dithiocarbamate ligands often exhibit three characteristic bands in the UV region corresponding to intramolecular charge transfer: Band I (π-π* transitions of the N-C=S group), Band II (π-π* of S-C=S group), and Band III (n-π* transitions). nih.gov

Infrared (IR) Spectroscopy : Provides information about the vibrational states of molecules, identifying functional groups and chemical structure. nih.govuokerbala.edu.iqaip.orgrsc.org It is particularly useful for confirming the presence of the dithiocarbamate moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

Proton Nuclear Magnetic Resonance (¹H-NMR) : Used to identify and quantify different types of hydrogen atoms within the molecule, providing insights into the molecular structure and connectivity. uokerbala.edu.iqaip.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) : Provides information about the carbon skeleton and different carbon environments. uokerbala.edu.iq

Mass Spectrometry (MS) : Used to determine the molecular weight of the compound and its fragmentation patterns, aiding in structural elucidation. acs.orguokerbala.edu.iqaip.orgrsc.org

Molar Conductivity Measurements : Employed for dithiocarbamate complexes to assess their electrolytic behavior and determine if they are ionic. nih.govuokerbala.edu.iq

Magnetic Susceptibility Measurements : Used for metal complexes to provide information about the electronic configuration and oxidation state of the metal center. nih.govuokerbala.edu.iqaip.org

Raman Spectroscopy : Considered a fingerprint technique, providing highly selective information about vibrational states and functional groups, suitable for dithiocarbamate determination. nih.gov

These techniques, often used in combination, enable comprehensive structural characterization and confirmation of this compound and its various analogues.

Data Tables

| Compound Name | Molecular Formula | PubChem CID |

| N-Benzylglucamine dithiocarbamate | C₁₄H₂₁NO₅S₂ | 105107 |

| D-Glucamine | C₆H₁₅NO₅ | 452501 |

| Carbon Disulfide | CS₂ | 6348 |

| Sodium Hydroxide | NaOH | 14798 |

Detailed Research Findings

Research into this compound and its analogues has yielded detailed insights into their synthesis and properties. For instance, in comparative synthesis studies, N-alkyl-N-dithiocarboxy-D-glucamine analogs demonstrated increasing potency as cadmium antagonists with the increasing length of the N-(n-alkyl) carbon chain, which also correlated with their octanol/aqueous partition coefficients. nih.gov Mobilized cadmium was predominantly excreted via the fecal route. nih.gov

Further studies comparing N-benzyl-D-glucamine dithiocarbamate (BGD), sodium-N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD), and sodium-N-p-methoxybenzyl-D-glucamine dithiocarbamate (MeOBGD) in mice exposed to cadmium indicated that HBGD was more effective in removing cadmium from the body without redistribution to sensitive organs like the brain, testes, and heart, compared to BGD or MeOBGD. nih.gov

The rational design principle, applied to dithiocarbamates, has shown that compounds with increased molecular weight, achieved through bulky polar but nonionic substituents, can significantly improve the mobilization of intracellular cadmium deposits. For example, sodium N-benzyl-4-O-(beta-D-galactopyranosyl)-D-glucamine-N-carbodithioate, a modified this compound structure, was found to be superior in reducing hepatic and renal cadmium levels in mice, highlighting the importance of structural modifications for enhanced efficacy. nih.gov

Coordination Chemistry and Metal Chelation Properties of Nbg Dtc

Ligand Characteristics and Coordination Modes of Dithiocarbamates

Dithiocarbamates exhibit diverse coordination modes, including monodentate, bidentate, and anisobidentate arrangements nih.govnih.govscitoys.comnih.govuni.lu. The inherent low bite angle of the dithiocarbamate (B8719985) group facilitates its interaction with a broad spectrum of metals across the periodic table nih.gov. Furthermore, the pi-donor properties of the amino substituent within the dithiocarbamate structure enhance the basicity of the two sulfur centers scispace.com. This characteristic enables dithiocarbamates to stabilize transition metals in a wide range of oxidation states, sometimes even in uncharacteristically high states such as Fe(IV), Co(IV), Ni(III), and Cu(III) nih.govscispace.com.

Chelation Efficacy and Specificity Towards Transition and Heavy Metals

NBG-DTC is primarily employed in the detoxification of heavy metals due to its high affinity for metal ions ctdbase.org. As a sulfhydryl or sulfur-containing chelating agent, its effectiveness stems from its strong affinity for heavy metals.

This compound has demonstrated superior efficacy in counteracting experimental cadmium intoxication in rats compared to other structural analogs ctdbase.org. It is considered one of the most efficient chelators for cadmium, with studies affirming its ability to reduce cadmium burden in vivo ctdbase.org.

Research findings indicate that this compound significantly enhances the fecal excretion of cadmium and substantially decreases cadmium concentrations in both hepatic and renal tissues, surpassing the performance of 2,3-dimercaptopropanol (BAL) and N-methyl-D-glucamine dithiocarbamate (NMG-DTC). Notably, this compound did not induce the redistribution of cadmium to critical organs such as the brain, testes, or heart, a crucial safety aspect in chelation therapy. While mobilizing cadmium, this compound caused only a minor reduction in the tissue levels of essential elements like zinc, iron, and manganese, in comparison to cadmium exposure alone. In comparative studies with other N-alkyl-D-glucamine dithiocarbamates, this compound proved to be the most effective in cadmium removal, leading to reductions of 22% in liver cadmium and 49% in kidney cadmium compared to control groups ctdbase.org.

Table 1: Efficacy of this compound in Cadmium Mobilization in Rats

| Chelating Agent | Effect on Fecal Cadmium Excretion | Effect on Hepatic Cadmium Content | Effect on Renal Cadmium Content | Redistribution to Brain/Testes/Heart |

| This compound | Significantly increased | Much more decreased | Decreased | No |

| BAL | Increased | Decreased | No significant decrease | No |

| NMG-DTC | Increased | Decreased | No significant decrease | No |

This compound has demonstrated effectiveness in reducing lead levels in the liver, kidneys, and bones without increasing the lead burden in the brain. Its relatively lower lipophilicity, when compared to diethyl dithiocarbamate (DE-DTC), is considered advantageous as it potentially prevents the passage of the lead-chelate complex into the brain. In lead-exposed rats, this compound was effective in reducing hepatic and renal lead levels and partially restoring the activity of lead-inhibited blood delta-aminolevulinic acid dehydratase. The compound also enhanced both urinary and fecal excretion of lead. However, treatment with this compound and its analog, N-(4-methoxybenzyl)-D-glucamine dithiocarbamate (MeO-BG-DTC), led to some depletion of essential endogenous elements such as zinc, copper, and calcium, with this effect being more pronounced with MeO-BG-DTC.

Table 2: Efficacy of this compound in Lead Mobilization in Rats

| Chelating Agent | Effect on Hepatic Lead | Effect on Renal Lead | Effect on Bone Lead | Effect on Brain Lead | Enhanced Excretion (Urinary/Fecal) |

| This compound | Lowered | Lowered | Lowered | No increase | Yes |

| DE-DTC | Lowered | Lowered | Not specified | Increased | Not specified |

This compound has been extensively evaluated for its capacity to mobilize nickel and reverse biochemical alterations induced by nickel intoxication. It proved to be highly efficient in increasing the urinary excretion of nickel and effective in enhancing its fecal excretion. Consequently, this compound successfully lowered the tissue burden of nickel in rats previously exposed to the metal. Uniquely among some tested chelating agents, this compound demonstrated the ability to reduce nickel levels in the brain. Furthermore, it contributed to the restoration of ceruloplasmin levels, which are typically decreased following nickel exposure. These findings highlight this compound as a promising agent for the treatment of nickel (II) poisoning.

Table 3: Efficacy of this compound in Nickel Mobilization in Rats

| Chelating Agent | Effect on Urinary Nickel Excretion | Effect on Fecal Nickel Excretion | Effect on Tissue Nickel Burden | Effect on Brain Nickel | Restoration of Ceruloplasmin |

| This compound | Most efficient | Effective | Lowered | Yes | Yes |

| MFA | Most efficient | Effective | Lowered | Not specified | Not specified |

| DMSA | Not specified | Effective | Lowered | Not specified | Yes |

| DMPS | Not specified | Effective | Not specified | Not specified | Yes |

| DE-DTC | Less effective | Less effective | Less effective | Not specified | Yes |

In studies involving rats pre-treated with mercuric chloride, this compound exhibited comparable effectiveness to 2,3-dimercaptopropanol (BAL) in removing inorganic mercury from the body. A significant advantage of this compound over BAL was its inability to promote the redistribution of mercury to certain sensitive tissues, such as the heart, lungs, and brain, despite the this compound-mercury complex potentially having higher lipophilicity. This compound actively promoted both fecal and urinary excretion of mercury. Importantly, treatment with this compound was not associated with damage to the liver or kidneys.

Table 4: Efficacy of this compound in Mercury Mobilization in Rats

| Chelating Agent | Effectiveness in Mercury Removal | Mercury Redistribution to Brain/Heart/Lung | Fecal Excretion | Urinary Excretion | Liver/Kidney Damage |

| This compound | Equally effective as BAL | No | Promoted | Promoted | No |

| BAL | Effective | Yes | Promoted | Promoted | Not specified |

| D-PEN | Less effective | No | Not specified | Promoted | Not specified |

Comparative Chelation Studies with Established Chelating Agents

This compound has been a subject of comparative studies against several established chelating agents, demonstrating its distinct advantages in heavy metal decorporation.

For cadmium intoxication , this compound proved more effective than BAL and N-methyl-D-glucamine dithiocarbamate (NMG-DTC) in removing cadmium from the body without inducing its mobilization to the kidney (a critical organ in cadmium toxicity) or redistribution to other tissues. Alpha-mercapto-beta-(2-furyl) acrylic acid (MFA) showed comparable efficacy to this compound in enhancing cadmium excretion and reducing tissue levels. In contrast, ethylenediaminetetraacetic acid (EDTA), while having broad-spectrum metal affinity, lacks specificity for cadmium and exhibits poor intracellular penetration, limitations that this compound's benzyl (B1604629) group helps overcome, enabling sustained mobilization from deep tissue reservoirs ctdbase.org.

In the context of lead chelation , this compound's relatively lower lipophilicity compared to diethyl dithiocarbamate (DE-DTC) is considered beneficial, as it helps prevent the lead-chelate complex from crossing the blood-brain barrier and accumulating in the brain. Other substituted dithiocarbamates, such as ammonium (B1175870) diethanolamine (B148213) dithiocarbamate (ADDTC) and tetraammonium ethylenediamine (B42938) diacetic acid dithiocarbamate (EDDTC), also showed promise in managing lead poisoning.

Regarding nickel mobilization , this compound demonstrated greater effectiveness than its homolog DE-DTC in enhancing nickel excretion and reducing tissue burden. It was also found to be more effective than alpha-mercapto-beta-(2-thienyl) acrylic acid (MTA) and showed comparable efficacy to MFA and meso 2,3-dimercaptosuccinic acid (DMSA) in these regards.

For mercury removal , this compound was approximately as effective as BAL in removing inorganic mercury from the body. However, this compound exhibited a significant advantage by not promoting the redistribution of mercury to critical tissues like the brain, heart, and lungs, a phenomenon observed with BAL. D-penicillamine (D-PEN) was found to be less effective in comparison.

Efficacy Assessments Against Other Dithiocarbamates

While the term "mesodithiocarbamates" is not commonly used to describe a distinct class of chelating agents in the context of metal detoxification, research has evaluated this compound's efficacy in comparison to other dithiocarbamate analogs and related compounds. Studies have shown this compound to be more effective than certain other dithiocarbamates in mobilizing specific heavy metals.

For instance, this compound has been compared with diethyl dithiocarbamate (DE-DTC) in studies assessing nickel mobilization. This compound demonstrated superior efficacy in enhancing the urinary and fecal excretion of nickel and reducing the tissue burden of nickel in rats exposed to the metal chembase.cn.

Furthermore, this compound has been shown to outperform other N-alkyl-D-glucamine dithiocarbamate analogs in the removal of cadmium. A comparative study indicated that this compound significantly reduced liver and kidney cadmium levels, achieving reductions of 22% and 49% respectively, when compared to controls. In contrast, propyl and amyl derivatives of N-alkyl-D-glucamine dithiocarbamates showed only marginal reductions (less than 15% in the liver), likely due to reduced tissue penetration and weaker metal-binding kinetics fishersci.ca.

The comparative efficacy against different metal burdens is summarized in the table below:

| Chelating Agent | Metal Targeted | Efficacy Outcome (vs. controls/analogs) | Relevant Tissues | Source |

| This compound | Cadmium | Outperformed propyl and amyl analogs; 22% reduction in liver Cd, 49% reduction in kidney Cd. fishersci.ca | Liver, Kidney | fishersci.ca |

| This compound | Nickel | More effective than DE-DTC in enhancing urinary and fecal excretion, lowering tissue burden. chembase.cn | Blood, Liver, Kidney, Brain, Heart | chembase.cn |

Differential Effects Compared to Dimercapto Compounds

This compound exhibits distinct characteristics when compared to dimercapto compounds, another class of chelating agents widely used in metal detoxification. Key dimercapto compounds often referenced in comparative studies include 2,3-dimercaptopropanol (BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercaptopropane-1-sulfonate (DMPS) chembase.cn.

In studies involving inorganic mercury removal, this compound demonstrated comparable effectiveness to BAL. However, a crucial differential effect was observed: unlike BAL, this compound did not promote the redistribution of mercury to certain tissues, despite the this compound-mercury complex exhibiting higher lipophilicity. This suggests a more favorable toxicokinetic profile for this compound in this specific context.

When evaluated for nickel mobilization, this compound proved to be more effective than DMPS in enhancing nickel excretion and reducing its tissue burden chembase.cn. This highlights this compound's potential as a promising agent for nickel(II) poisoning chembase.cn.

The comparative effects of this compound against various dimercapto compounds are summarized below:

| Chelating Agent | Metal Targeted | Comparison Compound | Differential Effect | Source |

| This compound | Mercury | BAL | Equally effective in removal; unlike BAL, did not promote mercury redistribution. | |

| This compound | Nickel | DMPS | More effective in enhancing urinary and fecal excretion and lowering tissue burden. chembase.cn | chembase.cn |

Thermodynamic and Kinetic Considerations in this compound Metal Complexation

The interaction of this compound with metal ions involves both thermodynamic and kinetic considerations, which dictate the stability and reactivity of the formed metal complexes.

Thermodynamic Stability: Thermodynamic stability refers to the extent to which a complex will form or transform into another complex under equilibrium conditions. It is directly related to the strength of the metal-ligand bonds and is quantified by formation constants (also known as stability constants). While specific stability constants for this compound metal complexes were not detailed in the provided literature, the general class of dithiocarbamates is known to form highly stable metal derivatives due to the chelate effect, where the ligand binds to the metal through multiple donor atoms, forming stable rings chembase.cn.

Kinetic Stability: Kinetic stability, in contrast, pertains to the rate at which reactions involving the metal complex occur. Complexes are classified as "labile" if they react quickly (e.g., ligand substitution occurs rapidly) or "inert" if they react slowly. The lipophilicity of this compound and its metal complexes is a significant kinetic consideration. The higher lipophilicity of the this compound-mercury complex, for instance, influences its ability to penetrate tissues and mobilize intracellular metals fishersci.ca. This property is crucial for the compound's efficacy in in vivo applications, as it affects the rate and extent of metal mobilization from various bodily compartments fishersci.ca. The ability of this compound to lower brain levels of nickel, unlike some other chelating agents, suggests favorable kinetic properties related to its distribution and complex stability within the central nervous system.

The interplay between thermodynamic stability (ensuring strong binding) and kinetic lability (allowing for efficient metal exchange and excretion) is critical for effective chelation therapy. The structural features of this compound, particularly the dithiocarbamate group for strong coordination and the benzyl group for lipophilicity, are designed to optimize these properties for metal complexation and mobilization fishersci.ca.

Mechanistic Investigations of Nbg Dtc Biological Activities Excluding Clinical Outcomes

Modulation of Oxidative Stress Pathways

Heavy metals are well-established inducers of oxidative stress within biological systems. This occurs through various mechanisms, including the direct generation of reactive oxygen species (ROS) via redox cycling, disruption of cellular functions by binding to proteins and enzymes, and depletion of endogenous antioxidant reserves such as glutathione. vibrant-wellness.comnih.govmdpi.comecronicon.net An imbalance between ROS production and the body's antioxidant defense leads to cellular damage, affecting lipids, proteins, and DNA. vibrant-wellness.comnih.govecronicon.netclevelandclinic.org

Influence on Reactive Oxygen Species Production and Scavenging

While direct studies detailing NBG-DTC's specific influence on endogenous ROS production or its direct role as a ROS scavenger are not extensively detailed in the provided literature, its primary mechanism of action as a chelating agent indirectly impacts ROS levels. By binding to and mobilizing toxic heavy metals, this compound reduces the concentration of free metal ions that catalyze the formation of highly reactive radicals, such as superoxide (B77818) anion and hydroxyl radical. vibrant-wellness.comnih.govmdpi.com This reduction in metal availability consequently diminishes the metal-induced overproduction of ROS, thereby alleviating a significant source of oxidative stress. vibrant-wellness.commdpi.comnih.gov

Protection Against Metal-Induced Oxidative Damage

Heavy metals inflict oxidative damage by altering cellular macromolecules, including lipids, proteins, and DNA. vibrant-wellness.comnih.govecronicon.netchildrenshospital.org For instance, they can inactivate enzymes, disrupt cellular membrane integrity through lipid peroxidation, and compromise DNA integrity. vibrant-wellness.comchildrenshospital.org this compound's ability to chelate these harmful metal ions provides a protective mechanism against such damage. By forming stable complexes with metals, this compound effectively reduces their capacity to participate in redox reactions that generate damaging free radicals. mdpi.comecronicon.netnih.govnih.gov This sequestration of metal ions helps to preserve cellular antioxidant defenses and reduce the burden of oxidative damage to critical cellular components. vibrant-wellness.commdpi.comnih.gov

Impact on Cellular Homeostasis and Regulation

Cellular homeostasis involves a delicate balance of processes, including cell proliferation and programmed cell death (apoptosis), crucial for tissue maintenance and function. Disruptions to this balance, often induced by toxic agents like heavy metals, can contribute to disease pathogenesis. cellsignal.comnih.gov

Regulation of Apoptotic Pathways in Specific Tissues

Apoptosis is a highly regulated form of programmed cell death essential for tissue homeostasis and the elimination of damaged or unnecessary cells. cellsignal.comnih.govrockland.comthermofisher.com Heavy metals are known to induce apoptosis through various mechanisms, often involving oxidative stress and disruption of mitochondrial function. nih.govchildrenshospital.org Although this compound's direct regulatory effects on specific apoptotic pathways in particular tissues are not explicitly outlined in the search results, its role in reducing heavy metal toxicity implies a potential to mitigate metal-induced apoptotic events. By chelating metals and reducing oxidative stress, this compound may indirectly contribute to the maintenance of cellular viability and the prevention of inappropriate programmed cell death in affected tissues.

Mechanisms of Enhanced Metal Excretion and Tissue Redistribution

This compound demonstrates significant efficacy in enhancing the excretion of various heavy metals and favorably influencing their tissue redistribution, a critical aspect of its therapeutic potential in metal intoxication.

Research indicates that this compound is effective in enhancing the urinary and fecal excretion of nickel in experimental models. oup.comoup.comresearchgate.net Compared to other chelating agents such as α-mercapto-β-(2-furyl) acrylic acid (MFA), meso 2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercaptopropane-1-sulfonate (DMPS), this compound was found to be highly efficient in increasing nickel elimination. oup.comoup.com

Beyond excretion, this compound also plays a role in lowering the tissue burden of accumulated metals. Studies have shown its effectiveness in reducing nickel levels in various organs, including blood, liver, kidney, and heart. Notably, this compound was uniquely capable of lowering nickel levels in the brain, a challenging compartment for many chelators to access. oup.com

Furthermore, this compound has shown promise in counteracting experimental cadmium intoxication in rats, proving more effective than some other structural analogs in mobilizing cadmium. oup.com It has also been effective in lowering hepatic, renal, and bone levels of lead. oup.com

A significant advantage of this compound over certain other chelators, such as 2,3-dimercaptopropanol (BAL), is its favorable tissue redistribution profile for mercury. While this compound was approximately as effective as BAL in removing inorganic mercury from the body in mercuric chloride-pretreated rats, it did not promote the undesirable redistribution of mercury to sensitive tissues like the heart, lung, and brain. oup.comosti.gov This characteristic is particularly important for preventing exacerbation of toxicity in vital organs. The relatively lower lipophilicity of this compound, compared to compounds like diethyl dithiocarbamate (B8719985) (DE-DTC), may contribute to its reduced propensity for promoting metal redistribution to the brain. oup.com

Pathways of Biliary and Renal Elimination

The elimination of this compound and its metal chelates from the body primarily occurs through renal and biliary pathways. Renal excretion, a major route for drug elimination, involves processes such as glomerular filtration, active tubular secretion, and passive tubular reabsorption libretexts.orguomustansiriyah.edu.iqksumsc.com. Water-soluble compounds are filtered and excreted in the urine, while some are actively transported into the urine by transport proteins libretexts.orguomustansiriyah.edu.iq. Biliary excretion, another significant elimination pathway, involves the active secretion of ionized drugs into bile by the liver, from where they enter the digestive tract for fecal elimination or reabsorption via enterohepatic circulation ksumsc.comnih.gov.

Research indicates that this compound significantly enhances both the biliary and urinary excretion of mercury from the body scispace.com. This chelating agent has been shown to be effective in mobilizing mercury, with its efficacy comparable to that of 2,3-dimercaptopropanol (BAL) in removing mercury from the body scispace.comresearchgate.net. The relatively lower lipophilicity of substituted dithiocarbamates, including this compound, attributed to the presence of hydrophilic groups, is considered advantageous in facilitating their excretion and preventing certain adverse distributions researchgate.net.

Prevention of Cerebral Metal Accumulation

A notable characteristic of this compound, in the context of metal chelation, is its role in preventing the redistribution of certain heavy metals to sensitive organs, including the brain. Studies have demonstrated that this compound did not lead to the redistribution of mercury to the heart, lung, or brain, unlike some other chelating agents scispace.comresearchgate.net. This beneficial property is thought to be linked to the compound's physiochemical characteristics. The relatively lower lipophilicity of substituted dithiocarbamates, such as this compound, due to their hydrophilic moieties, appears to be a key factor in preventing the passage of the metal-chelate complex into the brain researchgate.net. This suggests a mechanism by which this compound can aid in systemic metal removal without exacerbating cerebral metal burden.

Interaction with Metalloenzymes and Biological Targets

Metalloenzymes, which are enzymes that contain metal ions essential for their catalytic activity, represent crucial biological targets for various compounds nih.govnih.govescholarship.org. These metal ions play vital roles in enzyme structure, folding, and function, impacting a wide array of biological processes nih.govescholarship.org. Dithiocarbamates, known for their metal-chelating capacity, are of interest for their interactions with these enzymes researchgate.net.

Inhibitory Activity Towards Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible interconversion of carbon dioxide and bicarbonate wikipedia.orgopenaccessjournals.com. These enzymes are critical for maintaining acid-base balance, regulating pH, and managing fluid balance in various tissues and organs wikipedia.orgopenaccessjournals.com. The active site of most carbonic anhydrases contains a zinc ion, making them susceptible to inhibition by compounds that can interact with this metal center wikipedia.org.

Dithiocarbamates, including this compound, have been identified as efficient inhibitors of carbonic anhydrases. For instance, a series of dithiocarbamates, derived from primary or secondary amines, demonstrated potent inhibitory activity against the α-class carbonic anhydrase (NgCA) from Neisseria gonorrhoeae, with inhibition constant (KI) values ranging from 83.7 nM to 5.1 µM nih.gov. This inhibitory action highlights the potential of dithiocarbamates to modulate the physiological functions regulated by CAs.

Specificity of Enzyme Binding and Functional Consequences

Enzyme specificity is fundamentally linked to its three-dimensional structure, particularly the precise arrangement of atoms within its active site, which enables selective binding to specific substrates tutorchase.comnumberanalytics.com. This interaction is often described by models such as the "lock and key" or "induced fit," where the enzyme's active site is uniquely suited to bind a particular substrate tutorchase.com.

In the context of dithiocarbamates and carbonic anhydrases, the interaction involves the chelating moiety of the dithiocarbamate binding to the zinc ion in the enzyme's active site researchgate.netwikipedia.org. The specificity of this binding, and the resulting functional consequences, can vary depending on the specific dithiocarbamate structure and the carbonic anhydrase isoform. Research has explored how molecular features influence dithiocarbamate interaction with various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII researchgate.net. Critical physicochemical parameters, such as hydrophobic, electronic, steric, topological, and shape characteristics, have been established as influencing the inhibitory activity of dithiocarbamates towards these enzymes researchgate.net. This "relative specificity," where a molecule interacts with multiple targets but with varying affinities, can lead to differential impacts on biological processes frontiersin.orgnih.govfrontiersin.org. The ability of dithiocarbamates to selectively inhibit specific CA isoforms can have distinct functional consequences, influencing physiological roles such as electrolyte secretion, ion transport, and pH regulation wikipedia.orgopenaccessjournals.com.

Radioprotective Mechanisms Attributed to Dithiocarbamate Chelation

Dithiocarbamates, including this compound, have been investigated for their potential radioprotective effects. A primary mechanism attributed to their radioprotective capacity is their well-established ability to chelate metal ions researchgate.net. Metal ions can participate in the generation of reactive oxygen species (ROS) through Fenton-like reactions, which contribute to cellular damage following radiation exposure. By chelating these metal ions, dithiocarbamates can reduce the availability of free metal ions, thereby mitigating ROS production and oxidative stress induced by radiation researchgate.net. This metal-chelating property is considered a possible underlying mechanism for the observed radioprotective actions of certain dithiocarbamate compounds researchgate.net.

Structure Activity Relationship Sar and Computational Studies of Nbg Dtc

Elucidation of Structural Determinants for Chelating and Biological Activities

The specific arrangement of atoms and functional groups within a dithiocarbamate (B8719985) molecule dictates its ability to bind to metals and exert biological effects. The properties of the organotin(IV) and dithiocarbamate moieties within a complex, for instance, create a synergy that can lead to enhanced biological activity nih.govmdpi.com.

Influence of Substituent Groups on Activity Profiles

The nature of the substituent groups attached to the dithiocarbamate core structure significantly influences its activity. The general formula for dithiocarbamates is R₁R₂N-CSS⁻M⁺, and the substitution pattern at the nitrogen atom can affect the efficacy of these compounds as enzyme inhibitors tandfonline.comtandfonline.com. For example, in a study of various dithiocarbamates, N,N-dibenzyl-DTC was found to be the least toxic, while N-butyl-N-methyl-DTC and N-benzyl-N-methyl-DTC were the most toxic, highlighting the impact of different substituent groups nih.gov. The introduction of certain functional groups can also alter toxicity; for instance, adding hydroxyl (-OH) and methyl (CH₃) groups can increase toxicity, while the presence of -NH₂ groups can significantly reduce it.

| Substituent Group | Effect on Activity/Toxicity |

| N,N-dibenzyl | Least toxic in one study nih.gov |

| N-butyl-N-methyl | Most toxic in one study nih.gov |

| N-benzyl-N-methyl | Most toxic in one study nih.gov |

| Hydroxyl (-OH) | Can enhance toxicity |

| Methyl (CH₃) | Can enhance toxicity |

| Amino (-NH₂) | Can drastically reduce toxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dithiocarbamate Analogues

QSAR modeling is a computational technique used to identify the relationship between the chemical structures of compounds and their biological activities. This approach is valuable for predicting the activity of new dithiocarbamate derivatives tandfonline.com.

Predictive Models Based on Physicochemical Parameters

QSAR models for dithiocarbamates have been developed based on a range of physicochemical parameters. These critical parameters include hydrophobic, electronic, steric, topological, and shape properties tandfonline.comtandfonline.comnih.gov. The predictive power of these models is often validated using statistical coefficients such as the cross-validated correlation q² (with values reported between 0.55–0.73) and the fitted correlation r² (with values between 0.75–0.84) tandfonline.comtandfonline.comnih.gov. Such models can take the form of a linear equation: Biological Activity = const + (c1 * p1) + (c2 * p2) + ... tandfonline.com.

Correlation of Molecular Features with Bioactivity

Specific molecular features have been correlated with the biological activity of dithiocarbamates. For instance, in the context of toxicity, a SAR study demonstrated that the degree of toxicity correlates with the molecular weight of the compound, the molecular weight of the smallest chemical radical linked to the dithiocarbamate group, and the number of benzene (B151609) rings in the molecule tandfonline.com. Generally, the toxicity of dithiocarbamates tends to decrease exponentially as the molecular weight and the number of benzene rings increase nih.gov. In 3D-QSAR analysis of dithiocarbamate fungicides, hydrogen bond acceptors and donors were found to play a crucial role in the binding to human CYP19A1 nih.gov.

| Molecular Feature | Correlation with Dithiocarbamate Toxicity |

| Molecular Weight | Toxicity generally decreases with increasing molecular weight tandfonline.comnih.gov |

| Smallest Radical Molecular Weight | Correlates with the degree of toxicity tandfonline.com |

| Number of Benzene Rings | Toxicity generally decreases with an increasing number of benzene rings tandfonline.comnih.gov |

In Silico Approaches for Predicting NBG-DTC Interactions and Efficacy

In silico methods, which involve computer simulations, are increasingly used to predict the interactions and efficacy of chemical compounds. These computational approaches are more efficient and less costly than traditional in vitro experiments researchgate.net. For dithiocarbamates, in silico analysis has been used to show how these compounds bind to the haem binding site of enzymes like aromatase nih.gov. The development of QSAR models is a key part of these in silico approaches, allowing for the prediction of biological activity for new dithiocarbamate derivatives tandfonline.com. These computational tools can help in identifying potentially improved inhibitors of various enzymes tandfonline.comnih.gov.

Research Applications and Future Directions for Nbg Dtc

NBG-DTC as a Research Probe in Metallobiochemistry

This compound's strong metal-binding capabilities make it a valuable research probe in metallobiochemistry, especially for studying the interactions of metal ions within biological systems. It has been evaluated for its efficacy in mobilizing heavy metals such as nickel, cadmium, and mercury from biological tissues benchchem.comoup.com.

Studies have shown this compound to be effective in reducing tissue burdens of nickel in rats, including in the brain, where other chelating agents were less effective oup.com. It has also demonstrated efficiency in enhancing the urinary excretion of nickel oup.com. Furthermore, this compound has been found to be more effective than other structural analogs in counteracting experimental cadmium intoxication in rats, significantly reducing liver and kidney cadmium levels benchchem.com. Its ability to chelate mercury without promoting its redistribution to certain tissues, unlike some other chelators like BAL (2,3-dimercaptopropanol), highlights its unique properties as a research tool oup.com. The relatively lower lipophilicity of this compound compared to diethyl dithiocarbamate (B8719985) (DE-DTC) may contribute to its effectiveness in lowering lead levels in hepatic, renal, and bone tissues without increasing brain burden oup.com.

Table 1: Comparative Efficacy of Chelating Agents in Reducing Tissue Nickel Levels in Rats (µg/g fresh tissue) oup.com

| Tissue | Normal Animal (Mean ± SE) | Ni (Control) (Mean ± SE) | Ni + this compound (Mean ± SE) |

| Blood | 0.10 ± 0.01 | 1.05 ± 0.04 | 0.70 ± 0.06** |

| Liver | 0.70 ± 0.06 | 4.27 ± 0.11 | 2.60 ± 0.08 |

| Kidney | 0.10 ± 0.01 | 1.05 ± 0.04* | 0.70 ± 0.06 |

| Brain | 0.10 ± 0.01 | 1.05 ± 0.04 | 0.70 ± 0.06** |

| Heart | 0.70 ± 0.06 | 4.27 ± 0.11 | 2.60 ± 0.08** |

Note: * p < 0.001 compared to normal animal; ** p < 0.001 compared to Ni (control) at 5% level of significance.

Table 2: Efficacy of this compound in Cadmium Removal from Liver and Kidney in Rats benchchem.com

| Chelator | Liver Cadmium Reduction (%) | Kidney Cadmium Reduction (%) |

| This compound | 22 | 49 |

| Propyl | <15 | <15 |

| Amyl | <15 | <15 |

Development of Analytical Methodologies for Trace Metal Detection and Extraction

The strong chelating capacity of dithiocarbamates, including this compound, makes them suitable for developing analytical methodologies for trace metal detection and extraction researchgate.netnih.gov. Trace metal analysis is crucial for identifying and quantifying minute amounts of metals in various samples to ensure compliance with regulations and for quality control in industries such as pharmaceutical, chemical, and petrochemical mt.com.

Common analytical methods for trace metal analysis include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) mt.com. These methods often require samples to be in liquid form, necessitating sample treatment or digestion, such as microwave digestion mt.com. Dithiocarbamates have been explored as stationary phase components in ligand exchange chromatography due to their strong chelating ability, with dithiocarbamate-coated silica-based stationary phases used for heavy metal separation nih.gov. Research is also investigating new nanomaterials that can produce better electrochemical signals, aiming to create rapid, effective, and sensitive biosensors for dithiocarbamate analysis and sampling nih.gov.

Strategies for Designing Next-Generation this compound Analogues with Enhanced Specificity

Strategies for designing next-generation this compound analogues focus on enhancing specificity and improving their therapeutic or analytical utility zenodo.org. This compound belongs to the N-alkyl-N-dithiocarboxy-D-glucamine family, and its benzyl (B1604629) group provides superior lipophilicity compared to shorter alkyl chains, which aids in cell membrane penetration and intracellular metal mobilization benchchem.com.

The design of dithiocarbamate derivatives can influence their properties, including toxicity and metal-binding efficacy benchchem.comresearchgate.net. For instance, N-benzyl-D-glucamine dithiocarbamate and N-(4-methoxybenzyl)-D-glucamine dithiocarbamate have shown greater effectiveness in counteracting experimental cadmium intoxication compared to other structural analogs oup.com. Comparative studies have indicated that this compound outperforms other analogues like propyl and amyl derivatives in reducing liver and kidney cadmium levels, likely due to enhanced tissue penetration and stronger metal-binding kinetics conferred by the benzyl group benchchem.com. Regression analysis has shown that the toxicity of dithiocarbamates can correlate with molecular weight and the number of benzene (B151609) rings, suggesting avenues for structural modification to optimize properties researchgate.net. Future strategies may involve conjugating this compound to targeting ligands, such as folate or RGD peptides, to enhance selectivity for specific cells or tissues, or developing pH-responsive prodrugs that release the active dithiocarbamate moiety in targeted microenvironments benchchem.com.

Emerging Research Areas for Dithiocarbamates and the Potential Role of this compound

Dithiocarbamates (DTCs) are a versatile class of compounds with a wide range of applications beyond their traditional uses as fungicides and rubber vulcanization accelerators researchgate.netnih.govnih.gov. Their ability to chelate metals and react with thiol groups underpins their diverse biological activities nih.govf1000research.com.

Emerging research areas for dithiocarbamates include their potential as anti-cancer agents, antimicrobial agents (against viruses, bacteria, fungi, and parasites), and in neurology and cardiology nih.govf1000research.comresearchgate.net. Disulfiram (DSF) and its metabolite diethyldithiocarbamate (B1195824) (DDC) are notable examples in clinical trials for cancer, HIV, and Lyme disease nih.gov. Dithiocarbamates have also been investigated for their radioprotective effects, possibly due to their metal-chelating properties researchgate.net. The design of biologically important metal complexes of dithiocarbamates has been enabled by recent advancements, leading to compounds with enhanced biological properties and modulated metal toxicity researchgate.net. This compound, with its demonstrated efficacy in heavy metal chelation and favorable tissue penetration, could play a significant role in these emerging areas, particularly in developing new metallodrugs or as a scaffold for designing more targeted and potent therapeutic agents.

Q & A

Basic Question

- Synthesis : Publish detailed synthetic routes, including purification methods (e.g., HPLC gradients) and characterization data (NMR, HRMS).

- Batch Documentation : Record lot numbers, storage conditions, and stability profiles.

- Collaborative Validation : Share samples with independent labs for replication studies .

Table 1: Key Methodological Considerations for this compound Research

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Question Scope | Mechanism, dose-response | Polypharmacology, systems-level effects |

| Data Analysis | Descriptive stats, t-tests | Bayesian models, machine learning |

| Validation | Technical replicates | Multi-lab collaboration |

| Ethical Focus | 3Rs in animal studies | AI/ML transparency, clinical relevance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.